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Foreword

Spiroglumide, also known by its research code CR 2194, is a selective antagonist of the
cholecystokinin B (CCK-B) receptor. Developed by the Italian pharmaceutical company Rotta
Research Laboratorium, Spiroglumide emerged from a research program focused on
developing novel modulators of the cholecystokinin system. This technical guide provides a
comprehensive overview of the discovery and development history of Spiroglumide, detailing
its synthesis, preclinical pharmacology, and the experimental methodologies employed in its
evaluation. The content is intended for researchers, scientists, and drug development
professionals interested in the scientific journey of this specific CCK-B antagonist.

Discovery and Development History

The development of Spiroglumide can be traced back to the extensive research on
cholecystokinin (CCK) receptor antagonists conducted by Rotta Research Laboratorium, a
company founded by Professor Luigi Rovati in 1961 with a strong focus on innovative drug
discovery. The laboratory had a long-standing interest in gastroenterology and the role of CCK
in gastrointestinal physiology.

While the precise date of the initial synthesis of Spiroglumide is not publicly available, it was
developed as part of a broader effort to create selective antagonists for the two main CCK
receptor subtypes, CCK-A (alimentary) and CCK-B (brain). The goal was to develop
compounds with therapeutic potential in motility and acid-related gastrointestinal disorders.
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Spiroglumide was identified as a potent and selective antagonist for the CCK-B/gastrin
receptors.

The development of Spiroglumide was a progression from earlier, less selective CCK
antagonists like proglumide. Through structural modifications of the proglumide scaffold,
researchers at Rotta aimed to enhance potency and selectivity for the CCK-B receptor subtype.

Preclinical Pharmacology

The preclinical evaluation of Spiroglumide established its profile as a selective CCK-B
receptor antagonist. Key in vivo studies demonstrated its functional antagonism of CCK-B
receptor-mediated effects.

In Vivo Efficacy

A pivotal study in rats was conducted to assess the in vivo selectivity of Spiroglumide. The
compound was evaluated for its ability to inhibit pentagastrin-induced gastric acid
hypersecretion, a process mediated by CCK-B/gastrin receptors. Spiroglumide demonstrated
a dose-dependent inhibition of this effect, with an ID50 of 20.1 mg/kg when administered
intravenously[1].

In the same study, the selectivity of Spiroglumide was confirmed by its lack of activity against
CCK-8-induced delay of gastric emptying, a CCK-A receptor-mediated effect, even at doses
that significantly inhibited acid secretion[1]. This demonstrated the in vivo selectivity of
Spiroglumide for the CCK-B receptor over the CCK-A receptor.

Table 1: In Vivo Efficacy of Spiroglumide in Rats[1]

Parameter Agonist Spiroglumide (CR 2194)
Gastric Acid Secretion Pentagastrin ID50 = 20.1 mg/kg (i.v.)
Gastric Emptying CCK-8 Inactive

Experimental Protocols

This section details the methodologies for key experiments that would have been instrumental
in the characterization of Spiroglumide.
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Chemical Synthesis

While the specific synthetic route for Spiroglumide (CR 2194) is not detailed in the currently
available public literature, the synthesis of related glutaramic acid derivatives, from which
Spiroglumide is derived, generally involves the coupling of a substituted benzoyl chloride with
the amino group of a glutamic acid derivative, followed by amidation of the carboxylic acid
groups. The spirocyclic moiety would be introduced through the use of a specific spirocyclic

amine in the final amidation step.

A generalized synthetic workflow is depicted below:

Generalized Synthetic Pathway

N

(Glutamic Acid Derivative) Spirocyclic Amine
Armidatio Spiroglumide
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Substituted Benzoyl Chloride E\I-Benzoyl Glutamic Acid Derivative)

Click to download full resolution via product page

A generalized synthetic scheme for Spiroglumide.

In Vivo Gastric Acid Secretion Assay in Rats[1]

This protocol describes the measurement of pentagastrin-induced gastric acid secretion in

conscious rats.
e Animal Model: Male Sprague-Dawley rats.
e Procedure:
o Rats are fasted overnight with free access to water.

o The stomach is continuously perfused with saline through a surgically implanted catheter.
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Gastric effluent is collected, and the acid content is determined by titration with a
standardized NaOH solution.

A stable baseline of acid secretion is established.
Pentagastrin is administered intravenously to induce gastric acid hypersecretion.

Spiroglumide is administered intravenously at various doses prior to the pentagastrin
challenge.

o Data Analysis: The inhibitory dose 50 (ID50), the dose of the antagonist that reduces the

agonist-induced effect by 50%, is calculated.

In Vivo Gastric Emptying Assay in Rats[1]

This protocol is used to assess the effect of compounds on gastric emptying of a liquid meal.

e Animal Model: Male Sprague-Dawley rats.

e Procedure:

[¢]

Rats are fasted prior to the experiment.

A non-caloric liquid meal containing a non-absorbable marker (e.g., phenol red) is
administered by gavage.

CCK-8 is administered to delay gastric emptying.

Spiroglumide is administered at various doses prior to the administration of CCK-8 and
the test meal.

After a set time, the stomach is removed, and the amount of phenol red remaining is
guantified spectrophotometrically.

» Data Analysis: The percentage of the meal emptied from the stomach is calculated and

compared between treatment groups.

Signaling Pathways
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Spiroglumide exerts its pharmacological effects by competitively blocking the binding of the
endogenous ligands, cholecystokinin and gastrin, to the CCK-B receptor. The CCK-B receptor
is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the
Gg/11 pathway, leading to the activation of phospholipase C (PLC) and the subsequent
generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately
results in an increase in intracellular calcium concentrations and the activation of protein kinase
C (PKC), leading to various cellular responses, including smooth muscle contraction and acid
secretion. By blocking this initial binding event, Spiroglumide prevents the downstream
signaling cascade.
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CCK-B Receptor Signaling Pathway
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Spiroglumide's mechanism of action.
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Conclusion

Spiroglumide represents a significant step in the development of selective CCK-B receptor
antagonists by Rotta Research Laboratorium. Its preclinical profile demonstrated potent and
selective in vivo activity, highlighting its potential as a therapeutic agent for conditions driven by
CCK-B receptor activation. While the clinical development path of Spiroglumide did not lead to
a marketed drug, the research and methodologies employed in its discovery and
characterization have contributed to the broader understanding of the cholecystokinin system
and the development of subsequent receptor modulators. This technical guide provides a
foundational understanding of the scientific journey of Spiroglumide for the drug development
community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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